Enhanced Hydrophilicity: A LogP of 0.16 vs. 0.93 for the 4-Substituted Analog Drives Superior Developability Profiles
(1-Methylpiperidin-3-yl)methanamine demonstrates a substantially lower LogP (0.16) compared to its 4-substituted regioisomer (1-Methylpiperidin-4-yl)methanamine, which has a reported LogP of 0.925 . This higher hydrophilicity can be a critical advantage in tuning ADME properties.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP: 0.16 (estimated) |
| Comparator Or Baseline | (1-Methylpiperidin-4-yl)methanamine (CAS 7149-42-0): LogP 0.925 (estimated) |
| Quantified Difference | The 3-substituted compound is approximately 0.77 LogP units more hydrophilic. |
| Conditions | Estimated LogP values from authoritative chemical databases. |
Why This Matters
This difference can be decisive in lead optimization, where reducing LogP is directly correlated with improved solubility, reduced phospholipidosis, and mitigated off-target binding, making the 3-isomer a preferred starting point for developing orally bioavailable or CNS-targeted drugs.
